molecular formula C8H9N5O2 B1476368 (3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone CAS No. 2098081-40-2

(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone

Cat. No. B1476368
CAS RN: 2098081-40-2
M. Wt: 207.19 g/mol
InChI Key: WPSKHOBWWMIBLT-UHFFFAOYSA-N
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Description

3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone, also known as 3-AAM, is a synthetic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. It is a relatively new compound, and its structure and properties are still being investigated.

Scientific Research Applications

Synthesis and Structural Analysis

Research has led to the synthesis of compounds containing the 5-methylisoxazole motif, which is structurally related to the mentioned chemical, demonstrating its role in the development of new chemical entities. For instance, the synthesis and crystallographic analysis of compounds containing 5-methylisoxazole and triazole derivatives have been reported, highlighting the chemical's relevance in creating new molecules with detailed structural characterization (Cao et al., 2010).

Anticonvulsant Activity

Compounds synthesized from structures including elements of the specified chemical have been evaluated for their anticonvulsant activities. Studies have correlated the structural features of these compounds with their biological activities, providing insights into the design of new anticonvulsant agents (Jackson et al., 2012).

Antimicrobial and Anticancer Potential

Research on derivatives incorporating features of the chemical of interest has shown significant antimicrobial and anticancer activities. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and found to exhibit higher anticancer activity compared to reference drugs in some cases, as well as good to excellent antimicrobial activity (Hafez et al., 2016).

Enzyme Inhibition Studies

Compounds related to the queried chemical structure have been designed, synthesized, and evaluated as selective inhibitors for specific enzymes such as acetylcholinesterase (AChE), demonstrating potential therapeutic applications in conditions like Alzheimer's disease. The study of arylisoxazole-phenylpiperazine derivatives has revealed compounds with potent AChE inhibitory activity (Saeedi et al., 2019).

Bioactivation and Metabolic Pathways

Investigations have also been conducted on the metabolic pathways and bioactivation processes of compounds containing isoxazole rings, which are structurally related to the compound of interest. These studies contribute to understanding the metabolic fate and potential toxicological implications of such compounds in biological systems (Yu et al., 2011).

properties

IUPAC Name

(3-azidoazetidin-1-yl)-(5-methyl-1,2-oxazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-5-7(2-10-15-5)8(14)13-3-6(4-13)11-12-9/h2,6H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSKHOBWWMIBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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